Clemizole Hydrochloride

Description

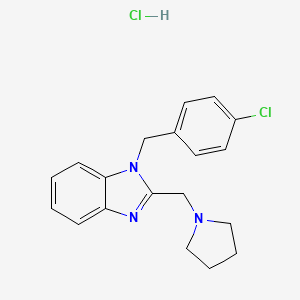

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFMJYXRIMLMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045136 | |

| Record name | Clemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID7968511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1163-36-6 | |

| Record name | Clemizole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemizole hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clemizole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clemizole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEMIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85W6I13D8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clemizole Hydrochloride: A Technical Deep Dive into its Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole hydrochloride, a first-generation histamine H1 antagonist, has emerged as a promising candidate in antiviral research, demonstrating notable activity against a range of RNA viruses. Initially developed for its anti-allergic properties, subsequent research has unveiled a distinct mechanism of action that positions it as a valuable tool in the development of novel antiviral therapeutics. This technical guide provides an in-depth exploration of the core antiviral mechanism of clemizole, focusing on its molecular interactions, impact on viral life cycles, and effects on host cell signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this repurposed molecule.

Core Antiviral Mechanism: Targeting the Viral Non-Structural Protein 4B (NS4B)

The primary antiviral activity of this compound stems from its ability to directly inhibit the function of the viral non-structural protein 4B (NS4B). This has been most extensively studied in the context of the Hepatitis C Virus (HCV), a member of the Flaviviridae family.

NS4B is a small, hydrophobic, and highly conserved integral membrane protein that plays a pivotal role in the replication of many RNA viruses. It is a key component of the viral replication complex, a specialized intracellular structure where viral RNA replication occurs. NS4B is known to induce the formation of a "membranous web," a network of altered intracellular membranes that serves as the scaffold for the replication machinery.

Clemizole exerts its antiviral effect by directly binding to NS4B and inhibiting its RNA-binding activity[1]. This interaction disrupts the formation and function of the viral replication complex, thereby halting the synthesis of new viral RNA. A study demonstrated a tenfold decrease in HCV replication at a 20 µM concentration of clemizole[1].

Signaling Pathway of Clemizole's NS4B Inhibition

The following diagram illustrates the proposed mechanism of action of clemizole in inhibiting HCV replication through the targeting of NS4B.

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified against various viruses, primarily focusing on its activity against Hepatitis C virus. The half-maximal effective concentration (EC50) is a key parameter used to measure a drug's potency in inhibiting viral replication in cell culture.

| Virus | Cell Line | Assay Type | EC50 (µM) | Citation(s) |

| Hepatitis C Virus (HCV) | Huh-7 | Replicon Assay | ~8 | [1] |

Note: Data on the IC50/EC50 values of clemizole against a broader range of Flaviviruses (e.g., Dengue, Zika, West Nile virus) and SARS-CoV-2 is not extensively available in the public domain as of the last update of this document.

Interaction with Host Cell Signaling Pathways

Beyond its direct action on viral proteins, clemizole has been observed to modulate host cell signaling pathways, which may contribute to its overall antiviral effect. A key area of interest is its interaction with the interferon (IFN) signaling pathway, a cornerstone of the innate immune response to viral infections.

Upon viral infection, host cells produce interferons, which bind to their receptors and activate the JAK-STAT signaling cascade. This leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Phosphorylated STATs form transcription factor complexes that translocate to the nucleus and induce the expression of hundreds of interferon-stimulated genes (ISGs). The protein products of ISGs have diverse antiviral functions, creating an "antiviral state" within the cell.

Some studies suggest that certain viruses can counteract this response. For instance, some viral proteins can interfere with STAT1 phosphorylation, thereby dampening the IFN response. While the precise, detailed mechanism of clemizole's effect on this pathway is still under investigation, its ability to modulate host responses could be a valuable component of its antiviral profile.

Experimental Workflow for Assessing Clemizole's Effect on STAT1 Phosphorylation

The following diagram outlines a typical experimental workflow to investigate the impact of clemizole on the phosphorylation of STAT1 in response to interferon stimulation.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of clemizole's antiviral mechanism.

HCV Replicon Assay for EC50 Determination

This assay is used to quantify the inhibitory effect of a compound on HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed Huh-7 HCV replicon cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of clemizole. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Acquisition: Measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the log of the clemizole concentration and fit the data to a dose-response curve to determine the EC50 value.

NS4B-RNA Binding Assay (Fluorescence Polarization)

This biochemical assay measures the direct interaction between NS4B and a fluorescently labeled RNA probe and can be used to screen for inhibitors of this interaction.

Materials:

-

Purified recombinant HCV NS4B protein.

-

Fluorescently labeled RNA probe corresponding to the NS4B binding site on the HCV genome (e.g., 5'-labeled with fluorescein).

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

This compound stock solution (in DMSO).

-

384-well, low-volume, black plates.

-

Fluorescence polarization plate reader.

Protocol:

-

Assay Preparation: Prepare a solution of the fluorescently labeled RNA probe in the binding buffer at a fixed concentration (typically in the low nanomolar range). Prepare serial dilutions of this compound in the binding buffer.

-

Reaction Mixture: In the wells of the 384-well plate, add the clemizole dilutions (or DMSO for control). Then, add the purified NS4B protein to a final concentration that gives a significant polarization signal upon binding to the RNA probe.

-

Initiation of Binding: Add the fluorescently labeled RNA probe to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: The inhibition of binding is observed as a decrease in the fluorescence polarization signal. Calculate the percentage of inhibition for each clemizole concentration relative to the controls (no inhibitor and no protein). Plot the percentage of inhibition against the log of the clemizole concentration to determine the IC50 value.

Conclusion and Future Directions

This compound represents a compelling example of drug repurposing for antiviral therapy. Its well-defined mechanism of action, centered on the inhibition of the essential viral protein NS4B, provides a solid foundation for further development. The quantitative data on its anti-HCV activity, coupled with the detailed experimental protocols provided in this guide, offer valuable resources for the scientific community.

Future research should focus on several key areas. A broader characterization of clemizole's antiviral spectrum, with a particular emphasis on other medically important flaviviruses and emerging RNA viruses, is warranted. The elucidation of its precise interactions with host cell signaling pathways, including the interferon response, will provide a more complete understanding of its in vivo efficacy. Furthermore, structure-activity relationship (SAR) studies could lead to the design of novel clemizole analogs with improved potency and a more favorable safety profile. The continued investigation of clemizole and its derivatives holds significant promise for the development of new and effective treatments for a range of viral diseases.

References

Clemizole Hydrochloride for Dravet Syndrome and Genetic Epilepsies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clemizole hydrochloride (EPX-100) is a repurposed first-generation antihistamine emerging as a promising therapeutic candidate for Dravet syndrome and other severe genetic epilepsies. Its novel mechanism of action, centered on the modulation of serotonergic pathways rather than its historical antihistaminic properties, has garnered significant interest in the field of epilepsy research. Preclinical studies utilizing a Dravet syndrome zebrafish model were pivotal in identifying its potent anti-seizure activity. Currently, this compound is under investigation in late-stage clinical trials, offering potential hope for patients with high unmet medical needs. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, preclinical findings, clinical trial data, and detailed experimental protocols.

Introduction

Dravet syndrome is a rare and catastrophic form of epilepsy that appears in the first year of life and is characterized by frequent, severe, and treatment-resistant seizures, developmental delay, and an increased risk of sudden unexpected death in epilepsy (SUDEP).[1] Approximately 85% of cases are caused by a de novo loss-of-function mutation in the SCN1A gene, which encodes the alpha-1 subunit of the voltage-gated sodium channel Nav1.1.[2] The limitations of current anti-seizure medications in providing adequate seizure control and addressing the associated comorbidities in Dravet syndrome underscore the urgent need for novel therapeutic strategies.

Clemizole, originally developed in the 1950s as an H1-receptor antagonist, was identified as a potent suppressor of convulsive behavior and electrographic seizures in a zebrafish model of Dravet syndrome.[3][4] Subsequent investigations revealed that its anticonvulsant effects are not mediated by histamine receptors but rather through its activity as a high-affinity agonist at serotonin 5-HT2 receptors.[5][6] This discovery has led to the clinical development of this compound (EPX-100) as a potential adjunctive therapy for Dravet syndrome and other genetic epilepsies, such as Lennox-Gastaut syndrome.[7][8]

Mechanism of Action: A Shift from Histamine to Serotonin

Initial hypotheses surrounding clemizole's anti-seizure activity focused on its known role as a histamine H1 receptor antagonist. However, this was unlikely as other antihistamines do not exhibit similar efficacy and can even exacerbate seizures in pediatric epilepsies.[6] Radioligand binding assays revealed that while clemizole has a high affinity for the H1 receptor, it also demonstrates significant agonist activity at serotonin 5-HT2A and 5-HT2B receptors.[9] The anticonvulsant effect of clemizole is now largely attributed to its modulation of the serotonergic system, a pathway also implicated in the therapeutic effects of other anti-seizure medications like fenfluramine.[5][6]

The activation of postsynaptic 5-HT2 receptors by clemizole is thought to modulate neuronal excitability and reduce the likelihood of seizure initiation and propagation. The precise downstream signaling cascade leading to this effect is an area of ongoing research, but it is hypothesized to involve G-protein-coupled receptor (GPCR) signaling pathways that can influence ion channel function and neurotransmitter release.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound.

Preclinical Research: The Zebrafish Model

The discovery of clemizole's anticonvulsant properties is a prime example of successful phenotype-based drug screening in a relevant animal model. The scn1Lab mutant zebrafish, which harbors a loss-of-function mutation in a homolog of the human SCN1A gene, recapitulates key phenotypes of Dravet syndrome, including spontaneous convulsive seizures and pharmaco-resistance to certain anti-seizure medications.[3][4]

Experimental Protocols

Zebrafish Maintenance and Breeding:

-

scn1Lab heterozygous zebrafish were maintained and bred according to standard protocols.

-

Larvae were raised in embryo medium at 28.5°C on a 14/10-hour light/dark cycle.[3]

High-Throughput Behavioral Screening:

-

At 5-7 days post-fertilization (dpf), individual larvae were placed in 96-well plates.

-

Larval movement was tracked using an automated video monitoring system (e.g., ViewPoint ZebraBox).[2]

-

High-velocity movements (e.g., >20 mm/s) were quantified as a surrogate for convulsive seizure-like behavior.[3][7]

-

A library of compounds was screened for their ability to reduce this hyperactive phenotype.

Electrophysiological Recordings:

-

To confirm anti-seizure activity, local field potential recordings were performed on larval zebrafish.

-

Larvae were immobilized in agarose, and a microelectrode was placed in the midbrain or optic tectum to record neural activity.[10]

-

Spontaneous epileptiform discharges were quantified before and after drug application.

Experimental Workflow Diagram

Caption: Workflow for preclinical drug screening in the zebrafish model.

Clinical Development

The promising preclinical data for this compound (EPX-100) led to its advancement into clinical trials for Dravet syndrome and subsequently for other genetic epilepsies.

Phase 1 Clinical Trial

A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of EPX-100.[5][11]

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending doses.[5] |

| Participants | Healthy adult volunteers.[5] |

| Dosage | Escalating single and multiple oral doses.[5] |

| Primary Endpoints | Safety and tolerability, pharmacokinetics.[11] |

| Key Findings | EPX-100 was found to be safe and well-tolerated, with dose-proportional pharmacokinetics.[11] |

| Adverse Events | No clinically significant abnormalities were reported.[11] |

Phase 3 Clinical Trial (ARGUS Study) for Dravet Syndrome

A pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trial (NCT04462770), known as the ARGUS study, is currently ongoing to evaluate the efficacy and safety of EPX-100 as an adjunctive therapy in patients with Dravet syndrome.[12][13]

| Parameter | Details |

| Study Design | 20-week, multicenter, randomized, double-blind, placebo-controlled trial with an open-label extension.[8] |

| Participants | Children and adults (≥2 years) with a clinical and genetic diagnosis of Dravet syndrome and uncontrolled seizures.[13] |

| Intervention | EPX-100 oral solution or placebo as adjunctive therapy.[12] |

| Primary Endpoint | Percent change in the frequency of convulsive seizures from baseline.[13] |

| Secondary Endpoints | Proportion of patients with ≥50% reduction in convulsive seizures, seizure-free days, and clinician/caregiver global impression of change. |

| Status | Ongoing, with topline data expected in 2026.[14] |

| Interim Safety Data | Interim analysis of the open-label extension showed that EPX-100 was generally well-tolerated. The most common treatment-emergent adverse events were upper respiratory tract infection, pyrexia, and somnolence.[9] |

Note: Quantitative efficacy data from the Phase 2 portion of the ARGUS trial are not yet publicly available.

Phase 3 Clinical Trial (LIGHTHOUSE Study) for Lennox-Gastaut Syndrome

Based on the scientific rationale for serotonergic modulation in other developmental and epileptic encephalopathies, a Phase 3 clinical trial (NCT05066217), the LIGHTHOUSE study, has been initiated to evaluate EPX-100 in patients with Lennox-Gastaut Syndrome (LGS).[15]

| Parameter | Details |

| Study Design | Multicenter, randomized, double-blind, placebo-controlled trial.[15] |

| Participants | Patients (≥2 years) with a diagnosis of LGS.[15] |

| Primary Endpoint | Percent change in the frequency of major motor drop seizures from baseline. |

| Status | Ongoing, with topline data anticipated in 2026.[8] |

Other Genetic Epilepsies

This compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Ohtahara syndrome. However, at present, there is a lack of publicly available preclinical or clinical data for this indication. Preclinical research has also shown that clemizole can reduce seizure frequency in a zebrafish model of STXBP1-related disorders, suggesting its potential therapeutic utility in a broader range of genetic epilepsies.[16]

Future Directions and Conclusion

This compound represents a promising development in the therapeutic landscape for Dravet syndrome and other refractory genetic epilepsies. Its journey from a repurposed antihistamine to a potential anti-seizure medication, guided by innovative preclinical screening in a zebrafish model, highlights the power of phenotype-based drug discovery. The ongoing Phase 3 clinical trials will be crucial in determining its definitive efficacy and safety profile.

Should the ARGUS and LIGHTHOUSE studies yield positive results, this compound could become a valuable addition to the limited treatment options for these devastating conditions. Further research is warranted to fully elucidate the downstream signaling pathways of its serotonergic mechanism of action and to explore its therapeutic potential in other genetic epilepsies, including Ohtahara syndrome and STXBP1-related disorders. The continued investigation of clemizole and similar compounds acting on the serotonergic system may open new avenues for the development of more targeted and effective treatments for patients with severe, genetically-driven epilepsies.

References

- 1. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. Zebrafish model for high throughput drug screening in Dravet Syndrome [studenttheses.uu.nl]

- 4. Drug screening in Scn1a zebrafish mutant identifies clemizole as a potential Dravet Syndrome treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EPX-100-as-an-Adjunctive-Therapy-in-Dravet-Syndrome--Phase-1-and-Phase-2-Randomized--Double-blind--Placebo-controlled-Trials [aesnet.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome | eNeuro [eneuro.org]

- 8. Epygenix Therapeutics Announces First Patient Enrolled in Phase 2 Study for the Treatment of Dravet Syndrome With EPX-100 [prnewswire.com]

- 9. neurologylive.com [neurologylive.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Epygenix Therapeutics Successfully Completes EPX-100 Phase I, Placebo-Controlled, Double-Blind, 2-Period Study and Ready to Phase 2 Studies - BioSpace [biospace.com]

- 12. dravetfoundation.org [dravetfoundation.org]

- 13. dravetfoundation.org [dravetfoundation.org]

- 14. dravetsyndromenews.com [dravetsyndromenews.com]

- 15. neurologylive.com [neurologylive.com]

- 16. Clemizole and trazodone are effective antiseizure treatments in a zebrafish model of STXBP1 disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Clemizole Hydrochloride's Interaction with NS4B Protein in HCV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis C Virus (HCV) non-structural protein 4B (NS4B) is a critical component of the viral replication machinery, playing an essential role in the formation of the membranous web, the site of HCV RNA synthesis.[1][2] This has made NS4B an attractive target for novel antiviral therapies. Clemizole hydrochloride, a previously marketed antihistamine, has been identified as a potent inhibitor of HCV replication by directly targeting NS4B.[3][4] This technical guide provides an in-depth overview of the interaction between this compound and the HCV NS4B protein, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways and experimental workflows.

The Role of NS4B in HCV Replication

The HCV NS4B protein is a 27-kDa hydrophobic, integral membrane protein that localizes to the endoplasmic reticulum (ER).[2] It is a central organizer of the HCV replication complex.[1][5] NS4B induces the rearrangement of host cell membranes into a structure known as the "membranous web," which is composed of double-membrane vesicles.[2][6][7] This web serves as a scaffold for the assembly of other viral non-structural proteins, including the RNA-dependent RNA polymerase NS5B, to facilitate efficient viral genome replication.[1][8]

NS4B possesses an RNA-binding activity, specifically interacting with the 3'-terminus of the negative-strand HCV RNA.[4][7] This interaction is thought to be crucial for recruiting the viral genome to the replication complex.[4] An arginine-rich motif within NS4B has been identified as essential for this RNA binding and for HCV replication.[4][9] The protein also contains a nucleotide-binding motif and exhibits GTPase activity, which is vital for its function in viral replication.[1][10]

This compound as an NS4B Inhibitor

This compound was identified as an inhibitor of HCV replication through a high-throughput screen designed to find small molecules that disrupt the interaction between NS4B and viral RNA.[3][4] It is a first-generation H1-histamine receptor antagonist that has been repurposed as an anti-HCV agent.[9]

Mechanism of Action

Clemizole exerts its antiviral effect by directly binding to the NS4B protein and inhibiting its ability to bind to HCV RNA.[4][11] This disruption prevents the recruitment of the viral genome to the membranous web, thereby halting viral replication.[3][7] Studies have shown that clemizole's antiviral activity is mediated by its suppression of NS4B's RNA binding function.[4]

Quantitative Data on Clemizole's Activity

The following table summarizes the key quantitative data regarding the interaction of this compound with HCV NS4B and its antiviral efficacy.

| Parameter | Value | HCV Genotype | Cell Line | Comments | Reference(s) |

| EC50 | ~8 µM | 2a | Huh-7 | Antiviral efficacy in a cell-based replication assay. | [4][9][12] |

| EC50 | ~3 µM | 1b | Not Specified | Activity against genotype 1b. | [13] |

| IC50 | ~24 ± 1 nM | Not Applicable | In vitro | Inhibition of NS4B-RNA binding in a cell-free assay. | [4] |

| Kd (NS4B-RNA) | ~3.4 nM | Not Applicable | In vitro | Dissociation constant for the interaction between NS4B and the 3' terminus of the negative-strand HCV RNA. | [14] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between clemizole and NS4B.

HCV Replicon Assay (for EC50 Determination)

This assay is used to quantify the antiviral activity of a compound by measuring its effect on HCV RNA replication in cultured cells.

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a period of 48-72 hours to allow for HCV replication and the effect of the compound to manifest.[9]

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The luciferase readings are normalized to the vehicle control. The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a sigmoidal curve.

-

Toxicity Assay: In parallel, a cell viability assay (e.g., MTS or MTT assay) is performed to ensure that the observed reduction in replication is not due to cytotoxicity of the compound.[4]

Microfluidic Affinity Assay (for IC50 and Kd Determination)

This in vitro assay measures the direct binding between the NS4B protein and HCV RNA and the inhibitory effect of clemizole on this interaction.[4]

-

Protein Expression and Purification: The HCV NS4B protein is expressed and purified. Due to its hydrophobic nature, this often requires specialized techniques to maintain its native conformation.[15]

-

RNA Probe Labeling: A synthetic RNA probe corresponding to the 3'-terminus of the negative-strand HCV RNA is labeled with a fluorescent dye.

-

Microfluidic Chip Setup: A microfluidic chip is used to perform the binding assay in nanoliter volumes. The chip contains channels where the protein and RNA can interact.

-

Binding Reaction: The purified NS4B protein is incubated with the fluorescently labeled RNA probe in the presence of varying concentrations of this compound.

-

Affinity Measurement: The amount of bound RNA is quantified by measuring the fluorescence polarization or by using other detection methods suitable for microfluidic platforms.

-

Data Analysis:

-

To determine the Kd , the binding data at different protein concentrations are plotted and fitted to a binding isotherm.

-

To determine the IC50 , the percentage of inhibition of RNA binding at different clemizole concentrations is calculated relative to a no-drug control. The data is then fitted to a dose-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HCV replication cycle with a focus on NS4B's role, the mechanism of action of clemizole, and a typical experimental workflow for inhibitor screening.

Caption: Overview of the HCV replication cycle highlighting the central role of NS4B in forming the replication complex.

Caption: Proposed mechanism of action of this compound in inhibiting HCV replication.

Caption: A generalized experimental workflow for the discovery and development of NS4B inhibitors.

Resistance to Clemizole

As with other antiviral agents, resistance to clemizole can emerge.[9] Mutations conferring resistance to clemizole have been mapped to the NS4B coding region.[4][9] For instance, a mutation leading to an amino acid substitution at position 214 (R214Q) in the C-terminal cytoplasmic segment of NS4B has been shown to confer resistance.[4] Interestingly, this mutant NS4B protein exhibited a higher affinity for the viral RNA, suggesting a mechanism of resistance where the virus overcomes the inhibitory effect of the drug by enhancing the target interaction.[4] Importantly, no cross-resistance has been observed between clemizole and HCV protease inhibitors, highlighting its potential for use in combination therapies.[9][12]

Conclusion and Future Directions

This compound represents a promising class of anti-HCV agents that target a novel and essential function of the viral NS4B protein. Its unique mechanism of action, involving the inhibition of NS4B-RNA binding, provides a valuable tool for dissecting the intricacies of HCV replication. The high synergy observed when clemizole is combined with other direct-acting antivirals, such as protease inhibitors, suggests its potential role in future combination therapies aimed at achieving higher cure rates and preventing the emergence of drug resistance.[9][12] Further research into the structure-activity relationship of clemizole and the development of second-generation NS4B inhibitors could lead to even more potent and effective treatments for chronic hepatitis C.

References

- 1. HCV NS4B: From Obscurity to Central Stage - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 3. New approach, old drug show promise against hepatitis C, Stanford research shows [med.stanford.edu]

- 4. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defining NS4B Function in Hepatitis C Virus Replication - Keril Blight [grantome.com]

- 6. journals.asm.org [journals.asm.org]

- 7. oaji.net [oaji.net]

- 8. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Hepatitis C virus (HCV) NS4B RNA binding inhibitor, clemizole, is highly synergistic with HCV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Nucleotide Binding Motif in Hepatitis C Virus (HCV) NS4B Mediates HCV RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oaepublish.com [oaepublish.com]

- 12. The hepatitis C virus (HCV) NS4B RNA binding inhibitor clemizole is highly synergistic with HCV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis [infoscience.epfl.ch]

- 15. medindia.net [medindia.net]

Methodological & Application

Clemizole Hydrochloride: A Potent and Selective Tool for Interrogating TRPC5 Channel Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel predominantly expressed in the central nervous system, including the hippocampus, amygdala, and frontal cortex.[1][2] As a Ca²⁺-permeable channel, TRPC5 plays a crucial role in a variety of physiological processes, including the regulation of neurite length and growth cone morphology.[1][2] Dysregulation of TRPC5 function has been implicated in pathological conditions such as anxiety, depression, and kidney disease.[3] Clemizole hydrochloride, originally developed as a first-generation histamine H1 receptor antagonist, has been identified as a novel, potent, and relatively selective inhibitor of the TRPC5 channel.[2][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological tool to study the function and physiological roles of TRPC5 channels.

Mechanism of Action

Clemizole directly blocks the TRPC5 ion channel.[1][2] Cryo-electron microscopy studies have revealed that clemizole binds to a pocket within the voltage sensor-like domain of each subunit of the tetrameric TRPC5 channel.[3][5] This binding stabilizes the channel in a non-conductive, closed state, thereby inhibiting ion influx.[3][5] Notably, Clemizole is effective at blocking TRPC5 currents regardless of the mode of activation, including stimulation via G protein-coupled receptors (GPCRs), hypo-osmotic conditions, or direct activation by riluzole.[1][2] The block is largely reversible upon washout.[1][2]

Data Presentation: Potency and Selectivity of Clemizole

This compound exhibits potent inhibition of TRPC5 channels with IC₅₀ values in the low micromolar range. Its selectivity has been characterized against other TRP channel family members, particularly the closely related TRPC4 channel.

| Channel | IC₅₀ (µM) | Method | Reference |

| TRPC5 | 1.0 - 1.3 | Fluorometric [Ca²⁺]i measurements and patch-clamp recordings | [1][2][4] |

| TRPC4β | 6.4 | Fluorometric [Ca²⁺]i measurements | [1][2][4] |

| TRPC3 | 9.1 | Fluorometric [Ca²⁺]i measurements | [1][2][4] |

| TRPC6 | 11.3 | Fluorometric [Ca²⁺]i measurements | [1][2][4] |

| TRPC7 | 26.5 | Not specified | [6] |

Clemizole has been shown to be effective against both homomeric TRPC5 channels and heteromeric TRPC1:TRPC5 channels.[2] It also inhibits native TRPC5-like currents in cell lines such as the U-87 glioblastoma cell line.[1][2] Other TRP channels, including TRPM3, TRPM8, TRPV1, TRPV2, TRPV3, and TRPV4, are only weakly affected at significantly higher concentrations of Clemizole.[1][2]

Signaling Pathway

TRPC5 channels are key effectors in various signaling cascades, most notably those initiated by the activation of G protein-coupled receptors (GPCRs) linked to the Gq/11 and Gi/o pathways. The diagram below illustrates a common activation pathway for TRPC5 and the inhibitory action of Clemizole.

Experimental Protocols

The following are detailed protocols for investigating the inhibitory effect of this compound on TRPC5 channel function using two common experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure ionic currents through TRPC5 channels expressed in a heterologous system (e.g., HEK293 cells) and to quantify the inhibitory effect of Clemizole.

Experimental Workflow:

Materials:

-

HEK293 cells stably or transiently expressing human or rodent TRPC5

-

This compound stock solution (e.g., 10 mM in DMSO)

-

TRPC5 activator (e.g., Carbachol, Riluzole, or GTPγS)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries

-

Microelectrode puller

-

Cell culture reagents

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 CsCl, 1 MgCl₂, 0.5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. For GPCR-mediated activation, include 0.5 mM GTPγS.

Procedure:

-

Cell Preparation: Plate TRPC5-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) or a voltage-step protocol at regular intervals (e.g., every 3-5 seconds) to elicit currents.

-

Record a stable baseline current for at least 2 minutes.

-

Apply a TRPC5 activator (e.g., 100 µM Carbachol or 50 µM Riluzole) to the bath and record the activated current until it reaches a plateau.

-

While continuing to apply the activator, perfuse the bath with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) to determine the dose-response relationship.

-

After recording the inhibited current, wash out Clemizole with the activator-containing solution to observe the reversibility of the block.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV) for each condition (baseline, activated, inhibited).

-

Calculate the percentage of inhibition for each Clemizole concentration.

-

Fit the dose-response data to a Hill equation to determine the IC₅₀ value.

-

Intracellular Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in a population of TRPC5-expressing cells in response to channel activation and inhibition by Clemizole.

Experimental Workflow:

Materials:

-

TRPC5-expressing cells (e.g., HEK293 or U-87) plated on glass-bottom dishes or coverslips

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

This compound

-

TRPC5 activator (e.g., a mixture of GPCR agonists like ATP and Carbachol)

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Solutions:

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Imaging Buffer: HBSS or physiological saline.

Procedure:

-

Dye Loading:

-

Wash cells with HBSS.

-

Incubate cells in Loading Buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells 2-3 times with HBSS to remove excess dye.

-

Incubate in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Imaging:

-

Mount the cells on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Apply the TRPC5 activator (e.g., 300 µM ATP and 300 µM Carbachol) and record the change in the 340/380 nm fluorescence ratio, which reflects the increase in [Ca²⁺]i.

-

Once a stable elevated calcium signal is achieved, add this compound at the desired concentration and continue recording to observe the inhibition of the calcium influx. To generate a dose-response curve, different concentrations of Clemizole can be applied to separate cell populations.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Calculate the 340/380 nm fluorescence ratio for each ROI over time.

-

Quantify the peak calcium response to the agonist and the degree of inhibition by Clemizole.

-

Determine the IC₅₀ for Clemizole by plotting the percentage of inhibition against the logarithm of the Clemizole concentration.

-

Conclusion

This compound is a valuable pharmacological tool for the study of TRPC5 channel function. Its potency, direct mechanism of action, and moderate selectivity make it suitable for a range of in vitro experiments aimed at elucidating the physiological and pathological roles of TRPC5. The protocols provided herein offer a starting point for researchers to effectively utilize Clemizole in their investigations of this important ion channel. As with any pharmacological agent, it is crucial to consider its selectivity profile and to include appropriate controls in experimental designs.

References

- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 2. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 4. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axolbio.com [axolbio.com]

- 6. researchgate.net [researchgate.net]

Application Notes: Clemizole Hydrochloride Efficacy in Zebrafish Epilepsy Models

Introduction

Clemizole hydrochloride, a first-generation antihistamine, has been repurposed as a potential anti-seizure medication.[1][2] Preclinical studies utilizing zebrafish models of epilepsy have been instrumental in identifying its anticonvulsant properties.[2][3] Zebrafish offer a powerful in vivo platform for high-throughput screening of potential therapeutics due to their genetic tractability, rapid development, and physiological homology to humans.[1][4][5] This document provides detailed application notes and protocols for testing the efficacy of this compound in zebrafish models of epilepsy, targeted towards researchers, scientists, and drug development professionals.

Mechanism of Action

Initial research identified Clemizole through phenotypic screening in a zebrafish model of Dravet syndrome.[1][6] While originally an antihistamine, its anti-seizure effects are not mediated by histamine receptors.[6][7] Instead, Clemizole is understood to modulate serotonergic signaling.[3][6][7][8][9] Radioligand binding assays have shown that Clemizole has a high affinity for serotonin 2B (5-HT2B) receptors.[1][6] This suggests that its efficacy in reducing seizure activity is likely due to its role as a serotonin receptor agonist.[1][6]

Zebrafish Models of Epilepsy

Several zebrafish models are employed to study epilepsy and test the efficacy of compounds like this compound.

-

Genetic Models:

-

scn1lab Mutant: This model harbors a loss-of-function mutation in the zebrafish orthologue of the human SCN1A gene, which is mutated in the majority of Dravet syndrome cases.[1][10] These mutant larvae exhibit spontaneous convulsive behaviors and electrographic seizures.[7]

-

stxbp1b Mutant: This model carries a deletion in the stxbp1b gene, a paralog of the human STXBP1 gene associated with severe infantile epileptic encephalopathies.[3][11] These mutants also display spontaneous electrographic seizures.[3][11]

-

-

Chemoconvulsant-Induced Models:

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in reducing seizure activity in different zebrafish epilepsy models.

Table 1: Effect of this compound on Ictal-like Event Frequency in stxbp1b Mutant Zebrafish

| Treatment Group | Drug Concentration | Duration of Exposure | Mean Reduction in Ictal-like Event Frequency | Reference |

| Clemizole | 1 mM | 45 minutes | 80% | [3] |

Table 2: Effect of this compound on Seizure Behavior in scn1Lab Mutant Zebrafish

| Drug Concentration | Duration of Exposure | Outcome | Reference |

| 100 µM | 90 minutes | Suppression of seizure behavior | [7] |

| 300 µM | 30 minutes | Suppression of seizure behavior | [7] |

| 400 µM | 30 minutes | Suppression of seizure behavior | [7] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Genetic Zebrafish Model (stxbp1b Mutant)

This protocol is adapted from studies on stxbp1b mutant zebrafish.[3][11]

1. Animals and Housing:

-

Use larval homozygous stxbp1b zebrafish at 4 days post-fertilization (dpf).

-

Maintain zebrafish in standard E3 embryo medium at 28.5°C on a 14/10 hour light/dark cycle.

2. Drug Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

On the day of the experiment, dilute the stock solution in E3 medium to the final desired concentration (e.g., 1 mM).

3. Electrophysiological Recording (Local Field Potential - LFP):

-

Immobilize a 4 dpf larva in 1.2% low-melting-point agarose in a recording chamber.

-

Place a glass microelectrode (filled with artificial cerebrospinal fluid) into the midbrain optic tectum for LFP recording.

-

Record baseline electrographic activity for 15 minutes.

-

Bath-apply this compound solution (1 mM) to the recording chamber.

-

Continue recording for at least 45 minutes of continuous drug exposure.

4. Data Analysis:

-

Analyze the LFP recordings to identify and quantify ictal-like events.

-

Compare the frequency of these events during the baseline period to the frequency during the drug exposure period.

-

Perform statistical analysis to determine the significance of any observed reduction in seizure frequency. An experimenter blinded to the treatment conditions should perform the analysis.[3]

Protocol 2: Behavioral Analysis of this compound in a Chemoconvulsant-Induced Seizure Model (PTZ)

This protocol outlines a general procedure for assessing the behavioral effects of Clemizole in PTZ-treated zebrafish larvae.[5][16]

1. Animals and Housing:

-

Use wild-type zebrafish larvae at 7 dpf.

-

House larvae in 96-well plates, one larva per well, in E3 medium.

2. Drug Preparation:

-

Prepare stock solutions of this compound and PTZ.

-

Prepare treatment solutions by diluting the stock solutions in E3 medium to the final desired concentrations (e.g., Clemizole: 10-400 µM; PTZ: 10 mM).

3. Behavioral Assay:

-

Pre-treatment (optional but recommended): Incubate larvae in this compound solution or vehicle control for a specified period (e.g., 60 minutes) before PTZ exposure.

-

Seizure Induction: Add PTZ solution to the wells to induce seizure-like behavior.

-

Behavioral Tracking: Place the 96-well plate in an automated tracking device (e.g., Viewpoint ZebraBox™).[16]

-

Record locomotor activity (e.g., total distance moved, velocity) for a defined period (e.g., 30-90 minutes).[16]

4. Data Analysis:

-

Quantify the locomotor activity for each larva. A hyperactive response is indicative of seizure-like behavior.

-

Compare the locomotor activity of larvae treated with PTZ alone to those pre-treated with this compound.

-

A significant reduction in PTZ-induced hyperactivity suggests anticonvulsant activity of the compound.

-

Statistical analysis should be performed to compare treatment groups.

Visualizations

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. dravetfoundation.org [dravetfoundation.org]

- 3. Clemizole and trazodone are effective antiseizure treatments in a zebrafish model of STXBP1 disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral And Physiological Analysis In A Zebrafish Model Of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Zebrafish Behavior Assay for Assessing Anti-Epileptic Drug Efficacy - ProQuest [proquest.com]

- 6. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Epilepsy drug discovered in fish model shows promise in small pediatric clinical trial | EurekAlert! [sciencesources.eurekalert.org]

- 9. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. cureepilepsy.org [cureepilepsy.org]

- 12. mdpi.com [mdpi.com]

- 13. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model [frontiersin.org]

Application Notes and Protocols for High-Throughput Screening with Clemizole Hydrochloride for Antiviral Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole Hydrochloride, a first-generation H1-antihistamine, has been identified as a potent inhibitor of Hepatitis C Virus (HCV) replication.[1][2][3] This discovery has opened new avenues for repurposing existing drugs for antiviral therapies. High-throughput screening (HTS) methodologies were instrumental in identifying the antiviral properties of Clemizole. These application notes provide a comprehensive overview and detailed protocols for utilizing HTS assays to discover novel antiviral agents, using this compound as a case study.

The primary antiviral mechanism of Clemizole against HCV involves the inhibition of the non-structural protein 4B (NS4B).[1][2][3] NS4B is a crucial component of the viral replication machinery, responsible for binding to viral RNA and inducing the formation of the membranous web, the site of HCV replication.[4] Clemizole has been shown to specifically inhibit the RNA binding activity of NS4B, thereby disrupting the viral life cycle.[1][3]

Antiviral Activity of this compound

Clemizole has demonstrated significant antiviral activity, particularly against Flaviviruses. Its efficacy is most pronounced against Hepatitis C Virus, but it has also been investigated for activity against other viruses such as Dengue Virus and Zika Virus.

Quantitative Antiviral Data

The following table summarizes the key quantitative data for the antiviral activity of this compound against various viruses.

| Virus | Assay Type | Target | IC50/EC50 | Cytotoxicity (CC50) | Reference(s) |

| Hepatitis C Virus (HCV) | Replicon Assay | NS4B RNA Binding | ~8 µM (EC50) | >20 µM | [1][3] |

| Microfluidic Affinity Analysis | NS4B RNA Binding | ~24 nM (IC50) | Not Applicable | [1] | |

| Dengue Virus (DENV) | Plaque Reduction Assay | Not Specified | Data not available | Data not available | |

| Zika Virus (ZIKV) | Cell-Based Assay | Not Specified | Data not available | Data not available |

Experimental Protocols

This section provides detailed protocols for high-throughput screening assays relevant to the discovery of antiviral compounds like this compound.

High-Throughput Screening for Inhibitors of HCV NS4B-RNA Binding using Microfluidic Affinity Analysis

This protocol is a representative method inspired by the original screen that identified Clemizole. It is designed to identify compounds that disrupt the interaction between the HCV NS4B protein and its target viral RNA.

Materials:

-

Microfluidic devices with integrated valves and pumps

-

Epoxy-coated glass slides

-

Compound library (e.g., FDA-approved drugs)

-

Recombinant HCV NS4B protein (tagged with a fluorescent protein like GFP)

-

Fluorescently labeled HCV RNA probe (e.g., Cy5-labeled 3'-terminus of the negative-strand RNA)

-

Cell-free protein expression system (for in situ protein synthesis on-chip)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

Microplate reader or fluorescence microscope compatible with microfluidic chips

Protocol:

-

Compound Library Preparation:

-

Dissolve compounds from the library in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Spot the compounds onto epoxy-coated glass slides in a microarray format using a robotic spotter. Allow the spots to dry completely.

-

-

Microfluidic Device Preparation:

-

Align and bond the spotted glass slide to the microfluidic device, ensuring the compound spots are aligned with the reaction chambers.

-

-

Protein Expression and Immobilization (On-Chip):

-

Introduce a cell-free protein expression mixture containing the plasmid DNA for GFP-tagged NS4B into the microfluidic device.

-

Incubate the device to allow for in situ protein synthesis and immobilization onto the surface of the reaction chambers.

-

-

Compound Incubation:

-

Flow the assay buffer through the device to wash away excess protein expression reagents.

-

The buffer will re-solubilize the spotted compounds, allowing them to incubate with the immobilized NS4B protein.

-

-

RNA Binding and Detection:

-

Introduce the fluorescently labeled HCV RNA probe into the microfluidic device.

-

Incubate to allow for binding between the RNA probe and the NS4B protein.

-

Wash the device with assay buffer to remove unbound RNA.

-

Measure the fluorescence signal in each reaction chamber. A decrease in fluorescence compared to control (DMSO-only) chambers indicates inhibition of the NS4B-RNA interaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound.

-

Identify "hit" compounds that show significant and reproducible inhibition.

-

HCV Replicon Assay for Secondary Screening and Potency Determination

This cell-based assay is used to confirm the antiviral activity of "hit" compounds from the primary screen in a more biologically relevant context and to determine their potency (EC50).

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (containing a luciferase reporter gene)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics

-

96-well or 384-well cell culture plates

-

Test compounds (including this compound as a positive control)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed the HCV replicon-expressing Huh-7 cells into 96-well or 384-well plates at a density that will result in 70-80% confluency at the end of the assay.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known HCV inhibitor).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Remove the medium from the plates and wash the cells once with PBS.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Plot the normalized data against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Signaling Pathways and Mechanism of Action

Clemizole's primary mechanism of action is the direct inhibition of HCV NS4B. However, by reducing viral replication, it can also indirectly affect host cell signaling pathways that are typically dysregulated during viral infection.

HCV Interference with Interferon Signaling

HCV has evolved mechanisms to evade the host's innate immune response, particularly the interferon (IFN) signaling pathway. The virus can inhibit the phosphorylation and nuclear translocation of key signaling molecules like STAT1, thereby preventing the expression of antiviral interferon-stimulated genes (ISGs).

Caption: HCV interference with the JAK-STAT signaling pathway.

Putative Restorative Effect of this compound

By inhibiting HCV replication, Clemizole reduces the levels of viral proteins that interfere with the interferon signaling pathway. This allows for the proper activation of STAT1 and the transcription of ISGs, leading to the establishment of an antiviral state in the host cell.

Caption: Putative mechanism of Clemizole in restoring host antiviral signaling.

Experimental Workflow for Antiviral Discovery

The following diagram illustrates a typical workflow for the discovery of novel antiviral compounds, from primary screening to lead optimization.

References

- 1. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis [infoscience.epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. devtoolsdaily.com [devtoolsdaily.com]

Clemizole Hydrochloride in Preclinical Epilepsy Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemizole hydrochloride, a first-generation antihistamine, has emerged as a potential therapeutic agent for epilepsy, particularly for Dravet syndrome. Preclinical research, predominantly utilizing zebrafish models, has demonstrated its efficacy in reducing seizure activity. This document provides a comprehensive overview of the application of this compound in animal studies for epilepsy research, including detailed protocols, dosage information, and insights into its mechanism of action.

Introduction

Clemizole was identified as a potent suppressor of convulsive behaviors and electrographic seizures through a phenotype-based drug screening in a zebrafish model of Dravet syndrome, which is caused by mutations in the SCN1A gene.[1] While initially known as a histamine H1 receptor antagonist, its anti-seizure effects are not mediated by this pathway.[2] Instead, Clemizole is believed to exert its anticonvulsant properties through the modulation of serotonergic signaling, acting as a serotonin 5-HT2 receptor agonist.[2]

It is crucial to note that the preclinical evaluation of Clemizole in rodent models has been significantly hampered by its rapid metabolism. In mice, Clemizole has a plasma half-life of less than 10 minutes, compared to 3.4 hours in humans, which has limited its assessment in traditional murine seizure models.[2][3][4] Consequently, the vast majority of available preclinical data on Clemizole's efficacy in epilepsy comes from studies in zebrafish larvae.

Data Summary: this compound Dosage in Zebrafish Epilepsy Models

The following table summarizes the quantitative data on this compound dosages used in zebrafish studies.

| Animal Model | Seizure Model | Clemizole HCl Concentration | Exposure Duration | Efficacy | Reference |

| Zebrafish (Danio rerio) larvae (scn1Lab mutant) | Spontaneous convulsive behavior | 100 µM | 90 minutes | Suppression of seizure behavior | [2] |

| Zebrafish (Danio rerio) larvae (scn1Lab mutant) | Spontaneous convulsive behavior | 300 µM | 30 minutes | Suppression of seizure behavior | [2] |

| Zebrafish (Danio rerio) larvae (scn1Lab mutant) | Spontaneous convulsive behavior | 400 µM | 30 minutes | Suppression of seizure behavior | [2] |

| Zebrafish (Danio rerio) larvae (stxbp1b mutant) | Spontaneous electrographic seizures | 1 mM | 45 minutes | 80% reduction in ictal-like event frequency | [5] |

Experimental Protocols

Protocol 1: Evaluation of this compound on Spontaneous Convulsive Behavior in a Dravet Syndrome Zebrafish Model

This protocol is adapted from studies on scn1Lab mutant zebrafish larvae, which exhibit spontaneous seizures.[2]

1. Animal Model:

-

scn1Lab mutant zebrafish larvae at 5 days post-fertilization (dpf).

2. Drug Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in embryo medium to final concentrations of 100 µM, 300 µM, and 400 µM. The final DMSO concentration should not exceed a level known to be non-toxic to the larvae.

3. Experimental Procedure:

-

Place individual 5 dpf scn1Lab mutant larvae into individual wells of a multi-well plate containing embryo medium.

-

Acclimate the larvae for a baseline period.

-

Replace the embryo medium with the this compound solutions or a vehicle control (embryo medium with the same final DMSO concentration).

-

Monitor the larvae for spontaneous convulsive behavior using an automated locomotion tracking system.

-

Exposure durations are typically 30 minutes for higher concentrations (300 µM and 400 µM) and 90 minutes for lower concentrations (100 µM).[2]

4. Endpoint Measurement:

-

Quantify seizure activity by measuring parameters such as mean swim velocity. A significant reduction in mean swim velocity compared to vehicle-treated controls is indicative of anti-seizure efficacy.

Protocol 2: Assessment of this compound on Electrographic Seizures in a Zebrafish Model of STXBP1 Encephalopathy

This protocol is based on research using stxbp1b mutant zebrafish larvae, which also display spontaneous electrographic seizures.[5]

1. Animal Model:

-

stxbp1b mutant zebrafish larvae at 4 days post-fertilization (dpf).

2. Drug Preparation:

-

Prepare a 1 mM solution of this compound by diluting a stock solution in embryo medium.

3. Experimental Procedure:

-

Immobilize a 4 dpf stxbp1b mutant larva in low-melting-point agarose.

-

Place a recording electrode in the midbrain to record local field potentials (LFPs).

-

Record baseline electrographic activity for a defined period (e.g., 15 minutes).

-

Bath-apply the 1 mM this compound solution.

-

Continuously record LFP for the duration of the drug exposure (e.g., 45 minutes).[5]

4. Endpoint Measurement:

-

Analyze the LFP recordings to identify and quantify ictal-like electrographic events.

-

The primary endpoint is the frequency of these events before and after drug application. A significant decrease in the frequency of ictal-like events indicates anticonvulsant activity.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of Clemizole in Epilepsy

Clemizole's anticonvulsant effect is attributed to its agonist activity at serotonin 5-HT2 receptors. Activation of these receptors is thought to modulate neuronal excitability and suppress seizure activity.

References

- 1. dravetfoundation.org [dravetfoundation.org]

- 2. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Chimeric Mice with Humanized Livers to Predict Human Drug Metabolism and a Drug-Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clemizole and trazodone are effective antiseizure treatments in a zebrafish model of STXBP1 disorder - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Assays to Measure Clemizole Hydrochloride's Effect on HCV NS4B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the viral non-structural protein 4B (NS4B) has emerged as a critical component of the HCV replication complex, making it an attractive target for novel antiviral therapies.[1][2] NS4B is an integral membrane protein that induces the formation of the "membranous web," the site of viral RNA replication.[1] One of its key functions is the binding of HCV RNA, a crucial step for the initiation and maintenance of the viral replication cycle.[3] Clemizole Hydrochloride, an H1 histamine receptor antagonist, has been identified as a potent inhibitor of HCV replication by directly targeting NS4B and inhibiting its RNA binding activity.[3][4] This document provides detailed application notes and protocols for in vitro assays designed to measure the effect of this compound on HCV NS4B.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on HCV NS4B and viral replication.

Table 1: In Vitro Inhibition of HCV NS4B RNA Binding by this compound

| Compound | Assay Type | Target | Parameter | Value | Reference |

| This compound | Microfluidic Affinity Analysis | HCV NS4B | IC50 | ~24 ± 1 nM | [3] |

Table 2: In Vitro Antiviral Activity of this compound against HCV Replication

| Compound | Assay Type | HCV Genotype | Cell Line | Parameter | Value | Reference |

| This compound | HCV Subgenomic Replicon Assay | Genotype 2a (J6/JFH) | Huh-7.5 | EC50 | ~8 µM | [3][4] |

| This compound | HCV Subgenomic Replicon Assay | Genotype 1b | Huh-7 | EC50 | Not explicitly stated, but activity confirmed | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the experimental assays.

Caption: Mechanism of this compound action on HCV NS4B.

Caption: General experimental workflows for in vitro and cell-based assays.

Experimental Protocols

In Vitro NS4B-RNA Binding Assay (Microfluidic Affinity Analysis)

This protocol is adapted from methodologies used to identify and characterize NS4B-RNA binding inhibitors.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the binding of HCV NS4B protein to a specific HCV RNA sequence in vitro.

Materials:

-

Purified recombinant HCV NS4B protein (e.g., with a GFP tag for detection)

-

Fluorescently labeled HCV RNA probe (e.g., Cy5-labeled 3' terminus of the negative strand)

-

This compound stock solution (in DMSO)

-

Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 1.5 mM MgCl2, 1 mM DTT, 0.05% Tween-20, pH 7.4)

-

Microfluidic affinity analysis instrument and chips

-

Bovine Serum Albumin (BSA)

-

DMSO (for control)

Procedure:

-

Protein Immobilization:

-

Coat the microfluidic chip channels with an antibody specific to the tag on the NS4B protein (e.g., anti-GFP antibody).

-

Flow the purified NS4B protein through the channels to allow for immobilization onto the antibody-coated surface.

-

Wash with binding buffer to remove unbound protein.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in binding buffer. Ensure the final DMSO concentration is consistent across all samples and the negative control.

-

Flow the different concentrations of this compound or DMSO (vehicle control) through the channels and incubate for a sufficient time to allow for binding to the immobilized NS4B.

-

-

RNA Binding:

-

Introduce the fluorescently labeled HCV RNA probe into the channels at a constant concentration.

-

Allow the RNA to bind to the NS4B-compound complexes.

-

-

Data Acquisition:

-

Wash the channels with binding buffer to remove unbound RNA.

-

Measure the fluorescence signal in each channel using the microfluidic instrument's detector. The signal intensity is proportional to the amount of bound RNA.

-

-

Data Analysis:

-

Normalize the fluorescence signals to the DMSO control.

-

Plot the normalized signal as a function of the logarithm of this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

HCV Subgenomic Replicon Luciferase Assay

This cell-based assay is a robust method to measure the inhibitory effect of compounds on HCV RNA replication in a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) of this compound on HCV replication in human hepatoma cells.

Materials:

-

Huh-7 or Huh-7.5 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., Firefly or Renilla luciferase).

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics).

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent (e.g., Promega's Luciferase Assay System).

-

Luminometer.

-

Cell viability assay reagent (e.g., CellTiter-Glo).

Procedure:

-

Cell Seeding:

-

Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Cytotoxicity Assay (Optional but Recommended):

-

In a parallel plate, perform a cell viability assay to determine if the observed reduction in luciferase activity is due to antiviral effects or cytotoxicity.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Plot the normalized luciferase activity as a function of the logarithm of this compound concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value.

-

Similarly, calculate the CC50 (50% cytotoxic concentration) from the cell viability data.

-

The selectivity index (SI) can be calculated as CC50/EC50.

-

HCV NS4B ATPase Activity Assay (Hypothetical Protocol)

While not the primary mechanism of Clemizole, NS4B possesses GTPase activity, which is essential for viral replication.[6] This assay can be used to screen for other potential NS4B inhibitors.

Objective: To measure the effect of a test compound on the ATPase/GTPase activity of HCV NS4B.

Materials:

-

Purified recombinant HCV NS4B protein.

-

ATP or GTP substrate.

-

[γ-32P]ATP or [γ-32P]GTP.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

Test compound (e.g., this compound).

-

Thin-layer chromatography (TLC) plates.

-

Phosphorimager or scintillation counter.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, purified NS4B protein, and the test compound at various concentrations.

-

Pre-incubate for 10-15 minutes at room temperature.

-

-